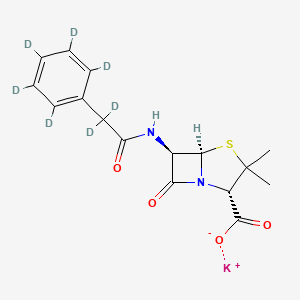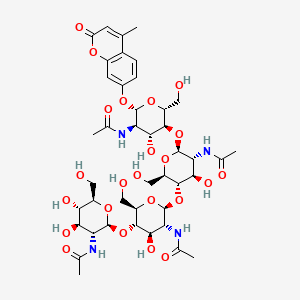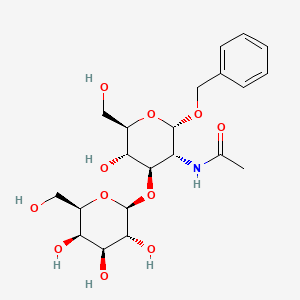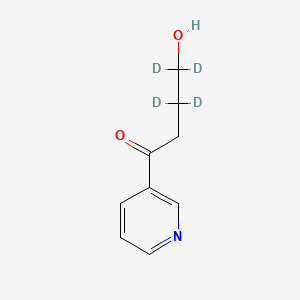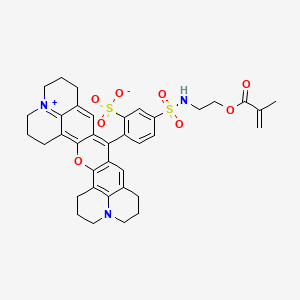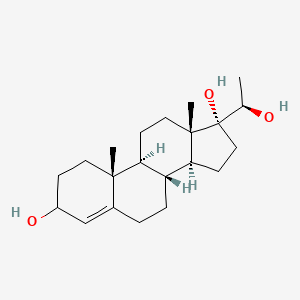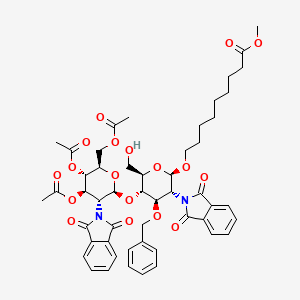
trans,trans-Muconic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-Muconic Acid-d4: is a deuterated form of trans,trans-Muconic Acid, which is a dicarboxylic acid with conjugated double bonds. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties. The compound has the molecular formula C6D4H2O4 and a molecular weight of 146.1341 .
Aplicaciones Científicas De Investigación
Chemistry: trans,trans-Muconic Acid-d4 is used as a precursor in the synthesis of various polymers and specialty chemicals. Its unique isotopic properties make it valuable in studying reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a biomarker for exposure to certain environmental pollutants, such as benzene. Its deuterated form allows for more accurate detection and quantification in biological samples .
Medicine: The compound is used in medical research to study metabolic pathways and the effects of isotopic substitution on drug metabolism and pharmacokinetics .
Industry: In industrial applications, this compound is used in the production of high-performance polymers and resins. Its stability and reactivity make it suitable for various industrial processes .
Safety and Hazards
“trans,trans-Muconic Acid-d4” can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this substance .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans,trans-Muconic Acid-d4 typically involves the deuteration of trans,trans-Muconic Acid. One common method is the catalytic hydrogenation of trans,trans-Muconic Acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound .
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced on a larger scale using similar catalytic hydrogenation methods, with careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: trans,trans-Muconic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds, such as adipic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as platinum or palladium are used in hydrogenation reactions.
Substitution: Reagents like alcohols or amines are used in esterification or amidation reactions.
Major Products Formed:
Oxidation: Products can include various oxidized derivatives of muconic acid.
Reduction: Adipic acid is a major product formed through reduction.
Substitution: Esters and amides are common products of substitution reactions.
Mecanismo De Acción
The mechanism of action of trans,trans-Muconic Acid-d4 involves its participation in various chemical reactions due to its reactive dicarboxylic acid groups and conjugated double bonds. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing insights into isotopic effects on chemical processes .
Comparación Con Compuestos Similares
cis,cis-Muconic Acid: Another isomer of muconic acid with different geometric configuration.
cis,trans-Muconic Acid: An isomer with one cis and one trans double bond.
Adipic Acid: A reduction product of muconic acid, commonly used in the production of nylon.
Uniqueness: trans,trans-Muconic Acid-d4 is unique due to its deuterated nature, which provides distinct isotopic properties that are valuable in scientific research. Its conjugated double bonds and dicarboxylic acid groups make it a versatile compound for various chemical reactions and applications .
Propiedades
Número CAS |
1185239-59-1 |
|---|---|
Fórmula molecular |
C6H6O4 |
Peso molecular |
146.134 |
Nombre IUPAC |
(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D |
Clave InChI |
TXXHDPDFNKHHGW-NFCKNUJASA-N |
SMILES |
C(=CC(=O)O)C=CC(=O)O |
Sinónimos |
(2E,4E)-2,4-Hexadienedioic Acid-d4; (E,E)-Muconic acid-d4; NSC 66486-d4; trans,trans-2,4-Hexadienedioic Acid-d4; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


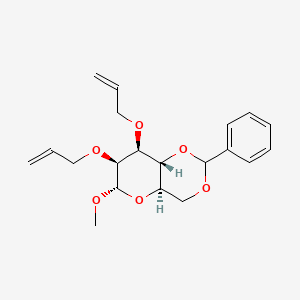
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)
![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)
